Cyclohexanebutanoic acid, cobalt(2+) salt

CAS No.: 38582-17-1

Cat. No.: VC3693296

Molecular Formula: C20H34CoO4

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38582-17-1 |

|---|---|

| Molecular Formula | C20H34CoO4 |

| Molecular Weight | 397.4 g/mol |

| IUPAC Name | cobalt(2+);4-cyclohexylbutanoate |

| Standard InChI | InChI=1S/2C10H18O2.Co/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 |

| Standard InChI Key | YBXHPSXGXLGNBR-UHFFFAOYSA-L |

| SMILES | C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Co+2] |

| Canonical SMILES | C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Co+2] |

Introduction

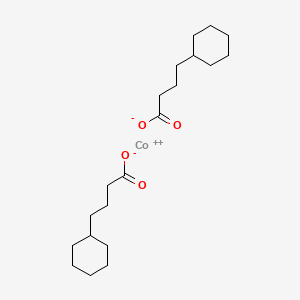

Chemical Identity and Structure

Nomenclature and Identification

Cyclohexanebutanoic acid, cobalt(2+) salt, identified by CAS Registry Number 38582-17-1, belongs to the family of metal carboxylate compounds. This organometallic compound is recognized by several synonyms in scientific and commercial contexts, reflecting its chemical composition and structure. The compound's identity is well-established through multiple systematic and conventional naming systems used across chemical databases and regulatory frameworks.

The compound is known by several synonyms including:

-

Cobalt(II) Cyclohexanebutyrate

-

Cobalt bis(4-cyclohexylbutyrate)

-

Cobalt(2+) bis(4-cyclohexylbutanoate)

-

Bis(cyclohexanebutanoic acid) cobalt(II) salt

Key identifiers for this compound include:

The IUPAC name "cobalt(2+); 4-cyclohexylbutanoate" reflects its structure consisting of a cobalt(2+) ion coordinated with two 4-cyclohexylbutanoate ligands. This compound is also listed among the related CAS numbers for cyclohexanebutanoic acid, highlighting its derivation from this organic acid .

Physical and Chemical Properties

Cyclohexanebutanoic acid, cobalt(2+) salt possesses distinctive physical and chemical properties that influence its behavior, applications, and handling requirements. The compound's characteristic purple coloration is consistent with many cobalt(II) complexes, which typically display colors in the pink to purple range due to d-d electronic transitions in the cobalt ion.

Table 1: Physical and Chemical Properties of Cyclohexanebutanoic acid, cobalt(2+) salt

| Property | Value |

|---|---|

| Molecular Formula | C20H34CoO4 |

| Molecular Weight | 397.42 g/mol |

| Appearance | Purple powder |

| Exact Mass | 397.179 g/mol |

| Monoisotopic Mass | 397.179 g/mol |

| Linear Formula | (C6H11CH2CH2CH2COO)2Co |

| Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C |

| Transport Information | NONH for all modes of transport |

| Risk Codes | R40-43 |

| Safety Statements | S36/37 |

These properties are derived from the compound's structural features and chemical composition, which contribute to its stability, reactivity, and application potential .

Structural Characteristics

The molecular structure of cyclohexanebutanoic acid, cobalt(2+) salt features a central cobalt(II) ion coordinated with two cyclohexanebutanoate ligands. Each ligand consists of a cyclohexyl group connected to a butanoic acid moiety through a three-carbon chain, creating a distinctive spatial arrangement around the metal center. This structural configuration influences the compound's chemical behavior and physical properties.

The compound can be represented through various chemical notations:

-

SMILES notation: C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Co+2]

-

InChI Identifier: InChI=1S/2C10H18O2.Co/c211-10(12)8-4-7-9-5-2-1-3-6-9;/h29H,1-8H2,(H,11,12);/q;;+2/p-2

The parent acid, cyclohexanebutanoic acid (C10H18O2), serves as the precursor for this cobalt salt. The cyclohexyl group imparts hydrophobicity and steric bulk to the complex, while the carboxylate group provides the binding site for coordination to the cobalt center. This structural arrangement contributes to the compound's solubility profile and chemical reactivity patterns .

Synthesis and Preparation Methods

Laboratory Synthesis Procedures

The synthesis of cyclohexanebutanoic acid, cobalt(2+) salt typically involves the reaction of cyclohexanebutanoic acid with cobalt(II) salts under controlled conditions. This metathesis reaction results in the formation of the desired cobalt complex through ligand exchange. The synthetic route can be tailored to achieve high purity and yield, essential for research applications.

A standard laboratory synthesis procedure includes the following steps:

-

Reaction of cyclohexanebutanoic acid with cobalt(II) salts, such as cobalt(II) acetate or cobalt(II) chloride

-

Conducting the reaction in an organic solvent like ethanol or methanol

-

Heating under reflux conditions to ensure complete reaction

-

Isolation and purification of the product through appropriate techniques such as filtration, recrystallization, or chromatography

The general reaction can be represented as:

2 C10H18O2 (cyclohexanebutanoic acid) + Co(X)2 → (C10H17O2)2Co + 2 HX

Where X represents an anion from the cobalt salt, such as acetate or chloride. The reaction proceeds through the displacement of the more acidic proton from cyclohexanebutanoic acid by the cobalt cation, forming the metal-carboxylate complex.

Industrial Production

In industrial settings, the production of cyclohexanebutanoic acid, cobalt(2+) salt involves scaling up laboratory procedures while implementing additional steps to ensure consistent quality and cost-effectiveness. The industrial synthesis maintains the fundamental chemical principles but incorporates process optimizations and quality control measures suitable for larger-scale production.

Industrial production typically encompasses:

-

Large-scale reactions using optimized conditions and reagent ratios

-

Additional purification steps such as recrystallization or chromatography to achieve high yield and purity

-

Quality control procedures to ensure product consistency and compliance with specifications

-

Packaging under appropriate conditions, which may include inert gas (nitrogen or argon) for storage

Market research indicates that cyclohexanebutanoic acid, cobalt(2+) salt is produced and distributed globally, with market analysis tracking its presence in various regions including Europe, Asia, and North America. This suggests established industrial production capabilities to meet research and commercial demands .

Chemical Behavior and Reactivity

Coordination Chemistry

The coordination chemistry of cyclohexanebutanoic acid, cobalt(2+) salt is central to its chemical behavior and applications. The cobalt(II) center in this compound can adopt various coordination geometries, typically tetrahedral or octahedral, depending on the presence of additional ligands or solvent molecules. This flexibility in coordination environment contributes to the compound's potential catalytic activity and reactivity patterns.

Key aspects of its coordination chemistry include:

Understanding these coordination properties is essential for applications that leverage the structural and electronic features of the cobalt center, particularly in catalysis and material science.

Stability and Reactivity Patterns

Cyclohexanebutanoic acid, cobalt(2+) salt undergoes various chemical reactions characteristic of cobalt(II) complexes and metal carboxylates. Its stability and reactivity are influenced by both the cobalt center and the organic ligands, creating a distinct chemical profile relevant to its applications and handling requirements.

The compound's chemical behavior includes:

-

Oxidation and reduction reactions: The cobalt(II) center can potentially undergo oxidation to cobalt(III) under appropriate conditions, similar to other cobalt compounds

-

Ligand exchange reactions: The carboxylate ligands may be exchanged with other ligands or coordinating solvents under specific conditions

-

Thermal decomposition: At elevated temperatures, the compound may decompose, potentially releasing organic fragments and forming cobalt oxides

The storage recommendation under inert gas at low temperatures (2-8°C) indicates sensitivity to atmospheric conditions, likely related to potential oxidation of the cobalt(II) center or degradation of the organic ligands over time. This stability consideration is important for maintaining the compound's integrity during storage and use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume